![molecular formula C16H16N2O B12902071 2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine CAS No. 96323-60-3](/img/structure/B12902071.png)
2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine is an organic compound with a complex structure that includes both amine and benzofuran functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by the introduction of the aminophenyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Escherichia coli can be engineered to produce aromatic diamines, which are then purified and used in further chemical reactions to synthesize the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amine groups, potentially forming nitro or other oxidized derivatives.
Reduction: Reduction reactions can be used to convert nitro groups back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amine groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other advanced materials due to its unique structural properties
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminophenyl)benzothiazole: This compound shares a similar aminophenyl group but has a benzothiazole ring instead of a benzofuran ring.
4-(2-Aminoethyl)aniline: This compound has a simpler structure with an aminophenyl group attached to an ethylamine chain.
Uniqueness
2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine is unique due to its combination of the benzofuran ring and the dimethylamine group.
Eigenschaften
CAS-Nummer |
96323-60-3 |
---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine |
InChI |
InChI=1S/C16H16N2O/c1-18(2)14-8-5-12-9-15(19-16(12)10-14)11-3-6-13(17)7-4-11/h3-10H,17H2,1-2H3 |
InChI-Schlüssel |
JIMSCZODZYDMII-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.